3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthetic Pathways and Analogs
A cornerstone of research involving similar compounds is the development of synthetic pathways that yield novel derivatives with potential therapeutic applications. For example, compounds derived from pyrrolidinyl benzamides have been synthesized for their neuroleptic activity, highlighting the importance of structural modifications to enhance pharmacological properties (Iwanami et al., 1981) (Iwanami et al., 1981).
Pharmacological Targets
These compounds often target specific receptors or biological pathways. For instance, derivatives have been explored for their potential as δ-opioid agonists, demonstrating significant analgesic effects without inducing common side effects associated with opioid receptor activation, indicating their potential for chronic pain treatment (Nozaki et al., 2012) (Nozaki et al., 2012).
Organic Chemistry and Material Science
Electrochemical Properties
Derivatives of pyrrolidinyl benzamides have been studied for their electrochemical properties, which can inform the development of conducting polymers and materials with specific electronic characteristics. For instance, research on bis(pyrrol-2-yl) arylenes, which share structural motifs with 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide, has revealed their potential in creating conducting polymers through electropolymerization (Sotzing et al., 1996) (Sotzing et al., 1996).
Future Directions
The future directions for research on 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide could include in vivo biochemical tests of effective amides . This could help in exploring its potential applications in different fields. Further studies could also focus on its synthesis, characterization, and potential biological activities.
Mechanism of Action
Mode of action
The mode of action would depend on the specific target. Generally, compounds like this can bind to their target, causing a conformational change that affects the target’s activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidinone-containing compounds are found in a variety of biological contexts .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, the presence of the diethoxy groups might influence its lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific biochemical pathways the compound affects. Without more information, it’s difficult to predict the exact effects .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQEFRRUKGCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.